molecular formula C7H7BrF2N2 B12064369 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine

5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine

Cat. No.: B12064369
M. Wt: 237.04 g/mol
InChI Key: MVAFNJZWLUHTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can influence the electronic properties, solubility, and lipophilicity of the compound, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-chloropyridine with 2,2-difluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of bases like sodium hydride or potassium carbonate and solvents such as DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyridin-2-amines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific interactions. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-(trifluoromethyl)pyridin-2-amine
  • 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine
  • 2-amino-5-bromopyridine

Uniqueness

Compared to similar compounds, 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine offers a unique combination of properties due to the presence of both bromine and difluoroethyl groups. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7BrF2N2/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2,(H,11,12)

InChI Key

MVAFNJZWLUHTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.